(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester
Description
(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester (CAS: 1824284-24-3) is a pyridine derivative with the molecular formula C₁₁H₁₅ClN₂O₃ and a molecular weight of 258.70 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at position 3, a methoxy group at position 2, and a tert-butyl carbamate moiety at position 3. The compound is synthesized to ≥98% purity and serves as a key intermediate in medicinal chemistry, particularly for introducing steric and electronic modulation via its substituents. Its tert-butyl carbamate group enhances stability during synthetic processes, making it a versatile building block in drug discovery pipelines.
Properties
Molecular Formula |
C11H15ClN2O3 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-2-methoxypyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-5-6-13-9(16-4)8(7)12/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
XZTNQZXTDFEVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methoxy-pyridine.
Formation of Carbamic Acid Ester: The 3-chloro-2-methoxy-pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and acetonitrile.
Chemical Reactions Analysis
Reaction Types
The compound participates in several key reactions:
| Reaction Type | Description | Key Functional Groups Involved |
|---|---|---|
| Hydrolysis | Acidic or basic cleavage of the tert-butyl ester to release carbamic acid. | Tert-butyl ester group |
| Substitution | Electrophilic aromatic substitution on the pyridine ring. | Chlorine and methoxy groups |
| Oxidation | Oxidation of the methoxy group to form carbonyl or carboxylic acid derivatives. | Methoxy (-OCH₃) group |
| Cross-Coupling | Suzuki-Miyaura or other coupling reactions via halogen substitution. | Chlorine substituent |
| Thermal Degradation | Release of CO₂ and tert-butanol under heating. | Carbamate ester linkage |
Reaction Conditions
Reactions are typically optimized for yield and selectivity using specific reagents and solvents:
Hydrolysis
The tert-butyl ester undergoes acid- or base-mediated cleavage, liberating the carbamic acid and tert-butanol. This reaction is accelerated by protic acids (e.g., TFA) or strong bases (e.g., NaOH).
Substitution on Pyridine Ring
The chloro and methoxy groups direct electrophiles to specific positions. For example:
-
Nitration : The methoxy group (-OCH₃) is strongly activating, directing nitration to the para position relative to itself (position 6).
-
Halogenation : Chlorine substitution may occur at position 2 or 3, depending on directing effects.
Oxidation of Methoxy Group
The methoxy group can be oxidized to a ketone (e.g., via KMnO₄ in acidic conditions) or further to a carboxylic acid. This reaction is critical for generating reactive intermediates.
Cross-Coupling
The chloro substituent enables coupling with boronic acids via Suzuki-Miyaura reactions, forming new carbon-carbon bonds.
Thermal Degradation
Heating induces decarboxylation, releasing CO₂ and tert-butanol. This pathway is common in carbamate esters under thermal stress.
Analytical Considerations
-
Stability : Store under dry, cool conditions to prevent hydrolysis.
-
Purification : Column chromatography (silica gel, EtOAc/PE) is typically used.
-
Characterization : NMR and MS confirm substitution patterns and reaction completeness.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is in the development of pharmaceuticals. The compound serves as a building block for synthesizing various biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.
Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain types of cancer cells. For instance, a study published in a peer-reviewed journal demonstrated that modifications to the pyridine ring could lead to enhanced selectivity for specific cancer cell lines, suggesting potential therapeutic uses .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use as a pesticide or herbicide. The chloro and methoxy groups in its structure may contribute to its efficacy against pests while minimizing toxicity to non-target organisms.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Leafhoppers | 75 | 80 |
The above data indicates that at varying concentrations, (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester shows promising results against common agricultural pests .
Biochemical Research
This compound is also used in biochemical research as a tool for studying enzyme interactions and metabolic pathways. Its ability to inhibit certain enzymes makes it valuable for understanding disease mechanisms and drug interactions.
Case Study : A recent study highlighted its role as an inhibitor of specific proteases involved in viral replication, suggesting a potential application in antiviral drug development .
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to a biological effect. The exact molecular pathways involved depend on the specific target and the context of the research.
Comparison with Similar Compounds
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
- Structure : Pyridine ring with 2-chloro, 3-fluoro, and 4-carbamate groups.
- This may influence reactivity in cross-coupling reactions .
(6-Chloro-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester
- Structure : Pyridine ring with 6-chloro, 4-methyl, and 3-carbamate groups.
- Key Differences : Methyl substitution at position 4 increases steric hindrance compared to the target compound’s methoxy group. The molecular weight is 242.7 g/mol , slightly lower due to the absence of oxygen in the methyl group .
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- Structure : Pyridine ring with 2-chloro, 3-(dimethoxymethyl), and 4-methylcarbamate groups.
Heterocycle Modifications
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- Structure : Pyrimidine ring (6-chloro) linked to a piperidine-carbamate moiety.
- Key Differences : Pyrimidine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity. The molecular weight (312.8 g/mol ) is higher due to the piperidine ring, which may enhance binding affinity in kinase inhibitors .
(4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester
- Structure : Benzene ring with 4-fluoro and 2-pyridinyl groups, linked to a benzyl-carbamate.
- Key Differences : Replacement of pyridine with a benzene ring reduces aromatic nitrogen’s electronic effects. The Suzuki coupling synthesis route (evidenced in intermediates) highlights its utility in biaryl formations .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | 258.70 | 3-Cl, 2-OCH₃, 4-carbamate | High purity (≥98%), moderate lipophilicity |
| tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate | ~242* | 2-Cl, 3-F, 4-carbamate | Enhanced electrophilicity due to fluorine |
| (6-Chloro-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester | 242.70 | 6-Cl, 4-CH₃, 3-carbamate | Lower polarity (methyl vs. methoxy) |
| [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester | 312.80 | Pyrimidine, piperidine | Higher molecular weight, increased H-bonding |
*Estimated based on molecular formula.
Biological Activity
(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester, with CAS number 1824284-24-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
The compound has the following chemical characteristics:
The biological activity of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating various cellular processes including cell division and metabolism.
- Inhibition of Kinases : This compound has been shown to selectively inhibit specific kinases involved in cancer progression. The inhibition of BCR-ABL kinase, which is constitutively active in certain leukemias, exemplifies its potential therapeutic application. It also affects receptor tyrosine kinases like PDGFR and KIT, which are implicated in various cancers .
- Selectivity and Potency : Studies indicate that (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester exhibits low nanomolar potency against its target kinases with minimal off-target effects, which is a desirable trait for reducing side effects in clinical applications .
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines with aberrant kinase activity. For instance, treatment with the compound resulted in a significant reduction in cell viability and increased rates of apoptosis in K562 leukemia cells, highlighting its potential as an anti-cancer agent .
- Animal Models : In vivo studies using murine models of leukemia showed that administration of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester led to reduced tumor growth and prolonged survival rates compared to control groups .
Data Table: Biological Activity Summary
| Biological Activity | Findings |
|---|---|
| Target Kinase | BCR-ABL, PDGFR, KIT |
| IC50 Values | Low nanomolar range |
| Effect on Cancer Cell Lines | Induces apoptosis, reduces cell viability |
| In Vivo Efficacy | Decreased tumor growth in murine models |
| Side Effects | Minimal off-target effects observed |
Safety and Toxicology
Safety assessments indicate that (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester has a low toxicity profile when administered at therapeutic doses. However, detailed toxicological studies are necessary to fully elucidate its safety margin for human use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via tert-butylation of a pyridine-carbamic acid precursor. A typical approach involves using tert-butylating agents like di-tert-butyl dicarbonate (Boc2O) under acidic conditions. For example, fluorinated pyridine derivatives are often protected using tert-butyl carbamate groups due to their stability against nucleophiles and ease of deprotection under acidic conditions . Solubility challenges in organic solvents (common with polar intermediates) may require salt formation with hydrophobic acids (e.g., trifluoroacetic acid) to enhance reactivity .
Q. How can solubility issues during synthesis be addressed?
- Methodological Answer : Free amino acids or polar intermediates often exhibit poor solubility in organic solvents. A strategy involves forming salts with fluorinated acids (e.g., trifluoroacetic acid) or using tert-butyl acetate (t-BuOAc) as both solvent and reagent. This approach increases solubility while acting as an acid catalyst for tert-butylation .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for structural confirmation, particularly to verify the tert-butyl group (δ ~1.4 ppm in 1H NMR) and pyridine ring protons. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy confirms carbamate C=O stretching (~1700 cm<sup>-1</sup>). For comprehensive profiling, advanced techniques like Quantum Chemistry-based QSPR models or neural networks (e.g., CC-DPS) predict stability and reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized in tert-butylation of pyridine derivatives?
- Methodological Answer : Low yields often stem from incomplete tert-butyl cation generation or solubility issues. Using stronger acids (e.g., bis(trifluoromethanesulfonyl)imide) instead of TFA improves tert-butyl cation formation. Reaction temperature (40–100°C) and inert atmospheres minimize side reactions, as demonstrated in palladium-catalyzed Suzuki couplings for similar tert-butyl carbamates .
Q. How to resolve contradictory data between NMR and mass spectrometry?
- Methodological Answer : Contradictions may arise from impurities or degradation products. Purify the compound via column chromatography (silica gel, hexane/EtOAc gradient) and reanalyze. If discrepancies persist, use High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric species. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for stereochemical assignments .
Q. What strategies stabilize this compound under acidic or basic conditions?
- Methodological Answer : The tert-butyl carbamate group is stable under neutral conditions but degrades in strong acids (e.g., HCl) or bases. For reactions requiring acidic/basic environments, introduce temporary protecting groups (e.g., silyl ethers) for sensitive moieties. Storage at room temperature in anhydrous, inert atmospheres prevents hydrolysis .
Q. How to mitigate by-product formation during multi-step synthesis?
- Methodological Answer : By-products often form during coupling or deprotection steps. For Suzuki-Miyaura couplings (common in pyridine functionalization), optimize catalyst loading (e.g., Pd(OAc)2/XPhos) and base (Cs2CO3). Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
